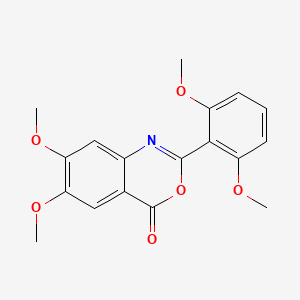

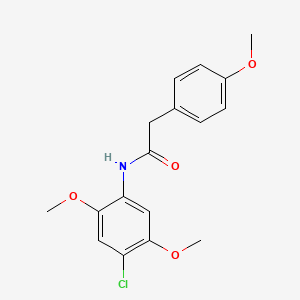

![molecular formula C19H22N4O B5599755 5-{[3-(1H-咪唑-2-基)-1-哌啶基]羰基}-2,3-二甲基-1H-吲哚](/img/structure/B5599755.png)

5-{[3-(1H-咪唑-2-基)-1-哌啶基]羰基}-2,3-二甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole and indole derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. The compound of interest involves an imidazole ring connected to a piperidine moiety, further linked to an indole system, suggesting potential for diverse biological activities and chemical reactions.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes, including reactions of indoles with amines or halides, and the construction of the imidazole ring. For instance, Molina et al. (1998) reported reactions of 2,3-disubstituted indoles leading to 5-indol-3-yl imidazole derivatives through step-wise formation involving bromoacetyl and amino functions (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998). Such methodologies could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds bearing the imidazole and indole motifs has been elucidated through techniques like X-ray crystallography. For example, the crystal structure of related compounds provides insights into the arrangement of molecular frameworks and the interaction of water molecules, contributing to the stability and formation of specific conformations (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).

Chemical Reactions and Properties

Imidazole and indole derivatives participate in various chemical reactions, including N-H functionalization, which can be used to synthesize diverse heterocyclic scaffolds. Rao et al. (2019) described a practical route to synthesize imidazol[1,5-a]indoles via N-H functionalization, highlighting the versatility of these compounds in chemical synthesis (Rao, Shajan, & Reddy, 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's structure. The presence of imidazole and indole rings suggests a potential for varied biological activity, as these motifs are common in pharmacologically active molecules. Studies like those by Liu et al. (2010) on similar compounds provide insights into their potential anti-tumoral activities, offering a basis for understanding the chemical properties of the compound of interest (Liu, Zhao, Qian, Zhang, Lee, Wu, Liu, & Peng, 2010).

科学研究应用

合成和结构研究

- 研究集中在托烷-3-螺-4'(5')-咪唑啉的合成及其结构构象,展示了 5-HT3 拮抗剂中生物等排体的替代潜力,这可能暗示了指定化合物 (Whelan 等人,1995 年) 类似的合成和结构探索可能性。

- 关于与其他杂环部分(包括咪唑)稠合的吲哚衍生物合成的研究表明,人们对这些化合物及其在药物化学中的独特性质和应用有着广泛的兴趣 (Singh & Kumari,2023 年)。

药理和生化应用

- 吲哚衍生物已显示出多种药理活性,包括充当血清素 5-HT2 拮抗剂,突出了它们在开发中枢神经系统疾病治疗中的重要性 (Andersen 等人,1992 年)。

- 用于受体研究的基于吲哚的化合物的放射性标记表明它们在神经影像和脑受体研究中的效用,暗示了类似化合物在了解脑功能和疾病方面的潜在研究应用 (Amokhtari 等人,1999 年)。

抗菌和抗氧化活性

- 一些新型吲哚衍生物已被合成并表征其抗菌活性,证明了这些化合物在新抗菌剂开发中的作用 (Rajaraman 等人,2017 年)。

- 通过各种体外试验评估的吲哚和咪唑衍生物的抗氧化活性展示了这些化合物在减少氧化应激和可能有助于治疗氧化应激相关疾病方面的潜力 (Vieira 等人,2017 年)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

Imidazole and indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-12-13(2)22-17-6-5-14(10-16(12)17)19(24)23-9-3-4-15(11-23)18-20-7-8-21-18/h5-8,10,15,22H,3-4,9,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBRMZRZMNMTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3)C4=NC=CN4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

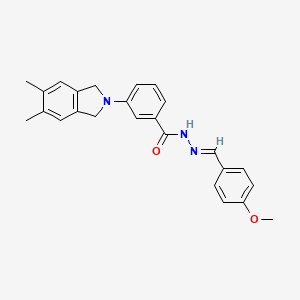

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)

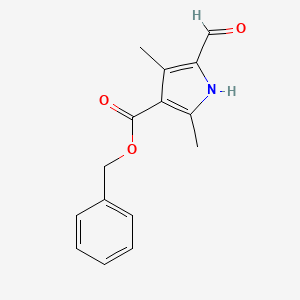

![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)

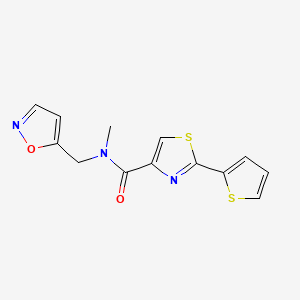

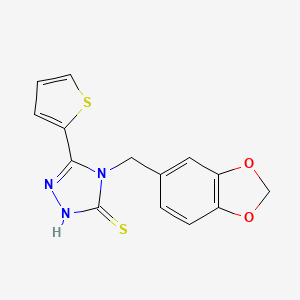

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)

![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)